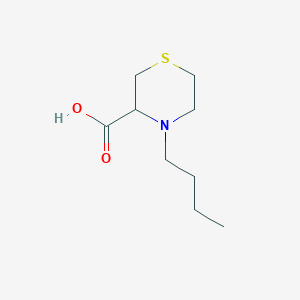
4-Butylthiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylthiomorpholine-3-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a butyl group at the fourth position and a carboxylic acid group at the third position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylthiomorpholine-3-carboxylic acid can be achieved through several methods:
-
From Thiomorpholine: : The starting material, thiomorpholine, can be alkylated with butyl bromide in the presence of a base such as sodium hydride to introduce the butyl group at the fourth position. The resulting 4-butylthiomorpholine can then be carboxylated at the third position using carbon dioxide under high pressure and temperature conditions.
-
From 3-Carboxythiomorpholine: : Another method involves the alkylation of 3-carboxythiomorpholine with butyl bromide. This reaction can be carried out in the presence of a strong base like potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Butylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
4-Butylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 4-Butylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
4-Methylthiomorpholine-3-carboxylic acid: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
4-Phenylthiomorpholine-3-carboxylic acid:
Uniqueness
4-Butylthiomorpholine-3-carboxylic acid is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific chemical and physical properties.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
4-butylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-10-5-6-13-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChIキー |
WBWIDQCIZFNSNR-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCSCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
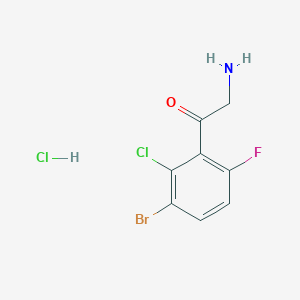
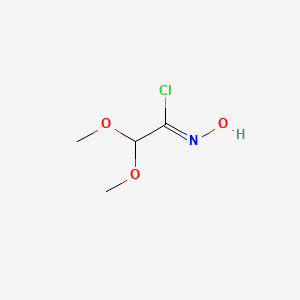
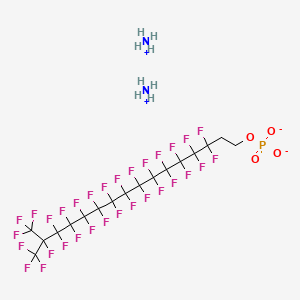
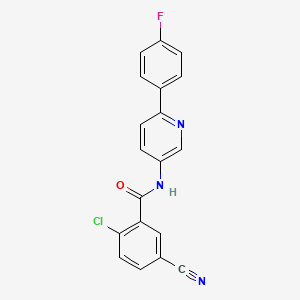
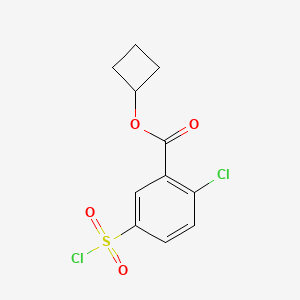

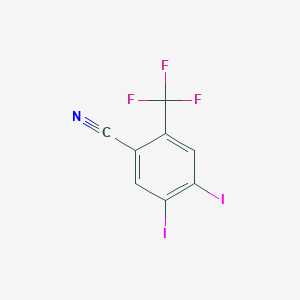
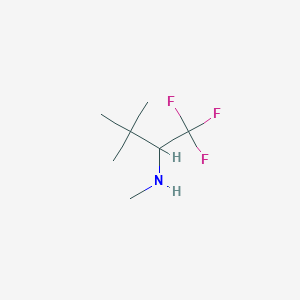
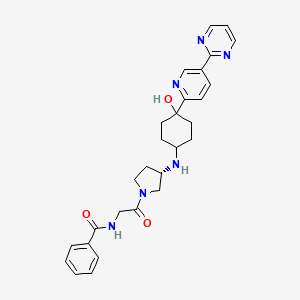
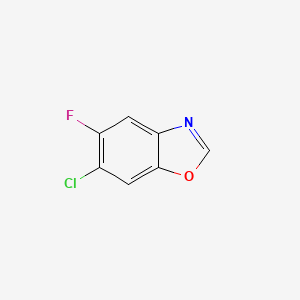
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

